2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of isophthalaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde typically involves the bromination of 4-hydroxy-5-methoxyisophthalaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-4-hydroxy-5-methoxyisophthalic acid.
Reduction: 2-Bromo-4-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the isophthalaldehyde framework.
3-Bromo-4-hydroxybenzaldehyde: Similar brominated benzaldehyde but with different substitution patterns.
2-Hydroxy-5-methylisophthalaldehyde: Similar isophthalaldehyde derivative but with a methyl group instead of a bromine atom.
Uniqueness
2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde is unique due to the combination of bromine, hydroxyl, and methoxy groups on the isophthalaldehyde framework.
Properties
Molecular Formula |
C9H7BrO4 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H7BrO4/c1-14-7-2-5(3-11)8(10)6(4-12)9(7)13/h2-4,13H,1H3 |
InChI Key |
PQIAHPNFXDEWFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.